3-(Benzyloxy)-4-nitrobenzenecarbohydrazide
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Overview
Description
3-(Benzyloxy)-4-nitrobenzenecarbohydrazide is an organic compound that features a benzyloxy group, a nitro group, and a carbohydrazide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide typically involves the following steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the benzene ring.
Carbohydrazide Formation: The final step involves the formation of the carbohydrazide moiety, which can be achieved by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-nitrobenzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is typically the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-nitrobenzenecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a carbohydrazide.
3-(Benzyloxy)-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a carbohydrazide.
3-(Benzyloxy)-4-nitrobenzamide: Features an amide group in place of the carbohydrazide.
Uniqueness
3-(Benzyloxy)-4-nitrobenzenecarbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of hydrazide-based derivatives and for exploring new chemical transformations.
Properties
IUPAC Name |
4-nitro-3-phenylmethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-16-14(18)11-6-7-12(17(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDBDVOXWANDHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241646 |
Source
|
Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-04-8 |
Source
|
Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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